molecular formula C16H9ClO2 B5806605 2-(4-Chlorophenyl)naphthalene-1,4-dione

2-(4-Chlorophenyl)naphthalene-1,4-dione

Cat. No.: B5806605
M. Wt: 268.69 g/mol
InChI Key: XQEOWTYNOPAHNQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)naphthalene-1,4-dione typically involves the reaction of 4-chlorobenzene with naphthalene-1,4-dione under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of various quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)naphthalene-1,4-dione involves its interaction with cellular components. It is known to disrupt cellular redox balance by generating reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloro-1,4-naphthoquinone
  • 2-Methylaminophenyl-3-chloro-1,4-naphthoquinone
  • 2,3-Dichloro-1,4-naphthoquinone

Uniqueness

2-(4-Chlorophenyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthoquinones, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOWTYNOPAHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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